![molecular formula C11H12N2OS B12829167 [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)
[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenoxymethyl group attached to the thiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-bromo-1-(phenoxymethyl)thiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures between 0-50°C.
Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like dichloromethane or acetonitrile and temperatures between 20-60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in different industrial processes, including the manufacture of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxymethyl group allows the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial activity. The thiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetic acid
- [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid
- [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Uniqueness
Compared to similar compounds, [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential biological activity. The combination of the phenoxymethyl and thiazole groups provides a distinct structure that allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
[2-(phenoxymethyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H12N2OS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7,12H2 |
Clave InChI |
MVURMIYXBWLVRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NC(=CS2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




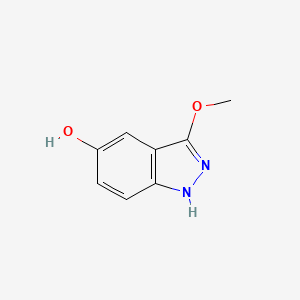
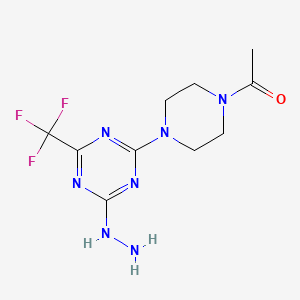
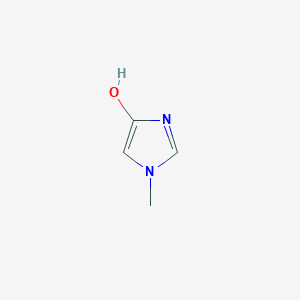

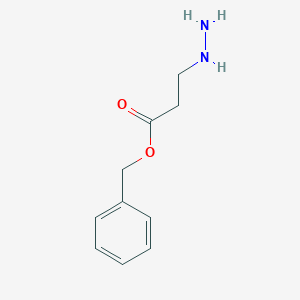
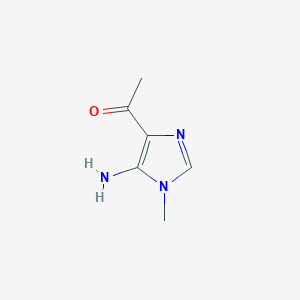
![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
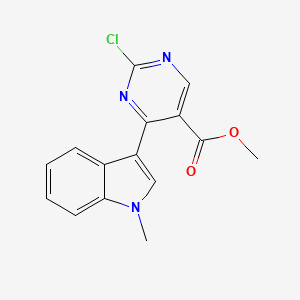

![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
